H-Cys(Trt)-NH2

描述

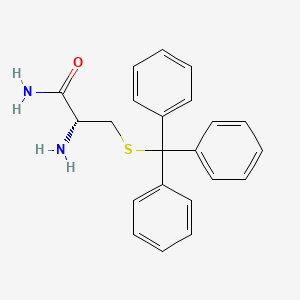

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBGKONMFYEKL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659065 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166737-85-5 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of H Cys Trt Nh2

Synthesis of H-Cys(Trt)-OH as Precursor

The foundational step in producing H-Cys(Trt)-NH2 is the creation of its direct precursor, S-trityl-L-cysteine (H-Cys(Trt)-OH). This process centers on the selective protection of the highly reactive thiol group of cysteine.

Trityl Group Introduction to Cysteine

The protection of the cysteine thiol group with a trityl (Trt) group is a widely employed strategy to prevent unwanted side reactions, such as the formation of disulfide bonds during peptide synthesis. rsc.org The trityl group is valued for its steric bulk and its lability under acidic conditions, which allows for its removal without affecting many other protecting groups. rsc.org

The standard method for introducing the trityl group involves the reaction of L-cysteine with trityl chloride. acs.org Another common approach is the dehydration of trityl alcohols in trifluoroacetic acid (TFA) followed by thioetherification with L-cysteine. acs.orgnih.gov This reaction is often carried out in TFA at room temperature for several hours. acs.org An alternative procedure utilizes trityl alcohol (Trt-OH) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which effectively promotes selective S-tritylation. nih.gov Metal catalysis, using reagents like magnesium bromide (MgBr2) with triphenylmethyl chloride in acetonitrile, has also been shown to facilitate selective S-tritylation with high yields. google.com

Purification and Characterization of H-Cys(Trt)-OH

After the S-tritylation reaction, the resulting H-Cys(Trt)-OH must be purified to eliminate unreacted starting materials and by-products. A common method for purification is recrystallization, for example, from a mixture of methanol (B129727) and water, which can yield the product with high purity. acs.org The identity and purity of the compound are confirmed through various analytical techniques. The melting point of H-Cys(Trt)-OH is reported to be in the range of 182-183 °C (with decomposition). sigmaaldrich.com Characterization is further supported by optical activity measurements, with a specific rotation [α]25/D of +115° reported in a 0.04 M ethanolic HCl solution. sigmaaldrich.com

Amidation of H-Cys(Trt)-OH to Yield this compound

The critical transformation in forming the target compound is the amidation of the carboxyl group of H-Cys(Trt)-OH.

Amidation Reagents and Conditions

The conversion of the carboxylic acid of a protected cysteine to its amide form is typically achieved using standard peptide coupling chemistry. One documented method involves first protecting the N-terminus, for example with an Fmoc group, to form Fmoc-Cys(Trt)-OH. This intermediate is then activated with 1,1'-Carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (B95107) (THF). google.com The activated species subsequently reacts with aqueous ammonia (B1221849) to form the amide. google.com Another approach involves using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC.HCl) in the presence of a base such as N-methylmorpholine (NMM) in a solvent like dimethylformamide (DMF). google.com

Table 1: Common Reagents and Conditions for Amidation

| Precursor | Activating/Coupling Agent | Ammonia Source | Solvent | Temperature |

| Fmoc-Cys(Trt)-OH | 1,1'-Carbonyldiimidazole (CDI) | Aqueous Ammonia | Tetrahydrofuran (THF) | 0-25 °C google.com |

| Fmoc-Cys(Trt)-OH | EDAC.HCl / HOBt | Ammonia (via subsequent steps) | Dimethylformamide (DMF) | 0-30 °C google.com |

Preparation of N-Protected this compound Derivatives for Peptide Synthesis

For application in solid-phase peptide synthesis (SPPS), the amino group of this compound must be protected with a suitable temporary protecting group, most commonly Fmoc or Boc.

The Fmoc group is a cornerstone of modern SPPS. The synthesis of Fmoc-Cys(Trt)-NH2 can be achieved by reacting this compound with a reagent like Fmoc-succinimide (Fmoc-OSu) in the presence of a base. These derivatives are crucial for building peptide chains, as the Fmoc group can be selectively removed using a mild base like piperidine (B6355638) to expose the N-terminal amine for the next coupling cycle. csic.es

The tert-butyloxycarbonyl (Boc) group is another widely used N-protecting group, characteristic of the "Boc-SPPS" strategy. N-Boc-S-Trityl-L-cysteine (Boc-Cys(Trt)-OH) is a commercially available reagent used in this approach. chemicalbook.com The synthesis of Boc-protected peptide amides would typically involve coupling Boc-Cys(Trt)-OH to an amide resin or amidating the acid after its synthesis. The Boc group is removed under acidic conditions, such as with trifluoroacetic acid (TFA). googleapis.com

Table 2: Common N-Protecting Groups for this compound

| Protecting Group | Full Name | Common Reagent for Introduction |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-succinimide (Fmoc-OSu) |

| Boc | tert-butyloxycarbonyl | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) |

Fmoc-Cys(Trt)-NH2 Synthesis

The Fmoc/tBu strategy is a widely used method in SPPS. csic.es To generate a peptide ending in a Cys(Trt)-NH2 residue, the synthesis typically begins by coupling Fmoc-Cys(Trt)-OH to an amide-forming resin, such as Rink Amide resin. carlroth.combiotage.com This foundational step establishes the C-terminal amide functionality.

The coupling reaction is facilitated by activating the carboxylic acid of Fmoc-Cys(Trt)-OH to make it more susceptible to nucleophilic attack by the resin's free amino group. embrapa.br This activation is accomplished using a variety of coupling reagents. The subsequent elongation of the peptide chain involves a two-step cycle for each amino acid added:

Fmoc Deprotection: The Nα-Fmoc group is removed from the resin-bound amino acid using a basic solution, typically 20% piperidine in a solvent like dimethylformamide (DMF), to expose a free primary amine. embrapa.brraineslab.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond. raineslab.com

This cycle is repeated until the desired peptide sequence is assembled. Common coupling agents and additives used for the initial attachment of Fmoc-Cys(Trt)-OH and subsequent couplings are listed in the table below. biotage.comraineslab.comrsc.org

| Coupling Reagent | Additive | Base |

| DIC (N,N'-Diisopropylcarbodiimide) | OxymaPure | - |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA (N,N-Diisopropylethylamine) |

| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | DIPEA |

It is noteworthy that Fmoc-Cys(Trt)-OH has demonstrated poor solubility (≤ 0.1 M) in certain "green" solvents like triethyl phosphate (B84403) (TEP), which can be a consideration in solvent selection for the synthesis. tandfonline.com Once the full peptide is synthesized, a final cleavage step from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers, removes the resin linkage and all acid-labile side-chain protecting groups, including the S-trityl group, to yield the final peptide amide. biotage.comraineslab.com

Boc-Cys(Trt)-NH2 Synthesis

An alternative to the Fmoc strategy is the Boc-based methodology. nih.gov In this approach, Boc-Cys(Trt)-OH serves as the building block. The synthesis also occurs on a solid support, such as a 4-methylbenzhydrylamide (MBHA) resin, which yields a C-terminal amide upon cleavage. nih.gov

The synthesis cycle in the Boc strategy differs primarily in the deprotection step:

Boc Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically TFA, to expose the free amine.

Neutralization: A tertiary amine base, such as DIPEA, is used to neutralize the resulting ammonium (B1175870) salt.

Coupling: The next Boc-protected amino acid is coupled using standard activation methods.

This process is repeated to build the peptide chain. The S-trityl protecting group on the cysteine side chain is stable to the repetitive TFA treatments used for Boc removal but is cleaved during the final, harsh acidolysis step. nih.gov This final cleavage, often performed with liquid hydrogen fluoride (B91410) (HF) or a strong TFA cocktail, releases the fully deprotected peptide amide from the resin. nih.gov The use of Boc-Cys(Trt)-OH has been documented in the synthesis of complex peptides like vasopressin. pnas.org

Analytical Characterization of this compound

To confirm the identity, structure, and purity of this compound and peptides containing this moiety, a suite of analytical techniques is employed. These methods are crucial for quality control and for verifying the success of the synthesis.

Spectroscopic Analysis (NMR, LC-MS, HPLC, UPLC)

A combination of chromatographic and spectroscopic methods provides a comprehensive profile of the compound.

HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary tools for analyzing the purity of this compound and related peptides. waters.com Analyses are typically performed using reversed-phase columns (e.g., C18) with a mobile phase consisting of a gradient of water and acetonitrile, often containing 0.1% TFA as an ion-pairing agent. csic.esrsc.orgcsic.es Detection is commonly performed by monitoring UV absorbance at 220 nm. tandfonline.comcsic.es For example, the analysis of a peptide containing Cys(Trt), H-Ala-GALYR-Cys(Trt)-FG-NH2, utilized a linear gradient of 5% to 95% of solvent B (acetonitrile with 0.1% TFA) in solvent A (water with 0.1% TFA) over 30 minutes, yielding a retention time of 17.5 minutes. uni-regensburg.de

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation power of HPLC or UPLC with the mass detection capabilities of mass spectrometry. csic.essci-hub.se It is routinely used to confirm the molecular weight of the target compound and to identify impurities. csic.esraineslab.com Electrospray ionization (ESI) is a common ionization source used for these analyses. rsc.org

NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural elucidation. While a dedicated spectrum for this compound is not detailed in the provided context, data from closely related precursors and peptide fragments provide insight into the expected signals. ¹H NMR spectra would show characteristic signals for the trityl (Trt) group's aromatic protons, typically appearing as a complex multiplet in the range of 7.2-7.5 ppm. The protons of the cysteine backbone (α-CH and β-CH2) would appear in the aliphatic region of the spectrum. raineslab.com

A summary of typical analytical methods is provided below.

| Technique | Typical Column/System | Mobile Phase/Conditions | Purpose |

| HPLC/UPLC | Reversed-Phase C18 csic.es | Water/Acetonitrile gradient with 0.1% TFA csic.es | Purity Assessment, Quantification sci-hub.se |

| LC-MS | HPLC/UPLC coupled to ESI-MS rsc.org | As per HPLC/UPLC | Molecular Weight Confirmation csic.es |

| NMR | 300-600 MHz Spectrometer sci-hub.se | Deuterated solvents (e.g., D₂O, DMSO-d₆) | Structural Elucidation |

Purity Assessment

The purity of this compound is almost exclusively determined by analytical HPLC. sci-hub.segoogle.com Commercial suppliers often specify a purity of 95% or higher for this compound. cymitquimica.com The assessment is made by integrating the area of the product peak in the HPLC chromatogram and expressing it as a percentage of the total area of all observed peaks at a specific detection wavelength, usually 220 nm. csic.estandfonline.com For peptides synthesized in a research setting, HPLC analysis of the crude product after cleavage from the resin provides a clear picture of the reaction's success and the level of any impurities, which may include deletion sequences or byproducts from side-chain reactions. biotage.comacs.org For instance, the crude purity of a synthesized oxytocin (B344502) variant containing Cys(Trt) was determined to be greater than 85% by HPLC before purification. biotage.com

Applications of H Cys Trt Nh2 in Advanced Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing H-Cys(Trt)-NH2

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted methodology that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. pnas.org The use of this compound in SPPS is particularly advantageous for the synthesis of peptides containing a C-terminal cysteine amide. The trityl group offers robust protection for the highly reactive thiol group of cysteine throughout the synthesis, preventing unwanted side reactions. sigmaaldrich.com This protection is readily removed under acidic conditions during the final cleavage of the peptide from the resin. sigmaaldrich.com

Attachment to Resins (e.g., 2-Chlorotrityl Resin)

Resin loading refers to the amount of the initial amino acid attached to the resin, typically expressed in millimoles per gram (mmol/g). iris-biotech.de Achieving an optimal loading capacity is crucial for efficient synthesis. Various commercially available H-L-Cys(Trt)-2-chlorotrityl resins come with predetermined loading capacities, often ranging from 0.4 to 1.2 mmol/g. iris-biotech.deiris-biotech.de The actual loading achieved can be influenced by several factors, including the quality of the resin, the reaction conditions, and the specific amino acid being attached. researchgate.net For instance, some commercially available H-Cys(Trt)-2-ClTrt resins specify a loading of approximately 0.7 mmol/g. sigmaaldrich.com

Table 1: Examples of Commercially Available H-L-Cys(Trt)-2-chlorotrityl Resins and their Properties

| Product Code | Loading (mmol/g) | Particle Size | DVB Crosslinking |

| RAA1066 | 0.4-1.2 | 200-400 mesh | 1% |

| 90254 | ~0.7 | 80-160 µm | Not specified |

This table presents example data from commercial suppliers and is for illustrative purposes only. iris-biotech.deiris-biotech.desigmaaldrich.com

The loading process for 2-chlorotrityl chloride resin typically involves reacting the N-Fmoc protected amino acid with the resin in the presence of a base, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (B109758) (DCM). uci.edugoogle.com After the attachment, any remaining active sites on the resin are "capped" using a small alcohol like methanol (B129727) to prevent them from participating in subsequent coupling reactions. uci.edu

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant concern during peptide synthesis, as it can lead to the formation of undesired diastereomeric peptides. The attachment of the first amino acid to the resin is a step where racemization can occur, particularly for sensitive amino acids like cysteine and histidine. thieme-connect.de

The use of 2-chlorotrityl chloride resin is highly advantageous in minimizing racemization during the attachment of Fmoc-Cys(Trt)-OH. thieme-connect.de The esterification reaction proceeds via a nucleophilic displacement of the chloride by the carboxylate of the amino acid, which generally results in significantly lower levels of racemization compared to methods that require coupling reagents. thieme-connect.de The bulky nature of the trityl group on the resin also provides steric hindrance that further suppresses racemization. rapp-polymere.comthieme-connect.de Studies have shown that the use of sterically hindered trityl-type resins can effectively reduce the level of cysteine racemization. researchgate.net

Resin Loading and Capacity

Coupling Reactions with this compound

Once the first amino acid is anchored to the resin, the peptide chain is elongated through a series of deprotection and coupling steps. In the context of synthesizing a peptide with a C-terminal cysteine amide, this compound would be the starting point, though more commonly, a resin pre-loaded with H-Cys(Trt) is used, or Fmoc-Cys(Trt)-OH is coupled to a suitable resin. The subsequent coupling reactions involve the addition of the next N-Fmoc protected amino acid to the deprotected N-terminus of the resin-bound cysteine.

The formation of the peptide bond between the incoming amino acid and the resin-bound amino acid is facilitated by coupling reagents. A variety of reagents and conditions have been developed to ensure efficient and high-fidelity peptide bond formation.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (ethyl cyanohydroxyiminoacetate) to suppress racemization and improve coupling efficiency. bachem.com For instance, the DIC/HOBt or DIC/OxymaPure combination is considered one of the best methods for coupling Fmoc-Cys(Trt)-OH, particularly when base-free conditions are desired to minimize racemization. bachem.com

Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also highly popular due to their efficiency. chempep.com These are typically used with a base like DIEA. chempep.com However, the choice of base is critical, as strong bases can promote side reactions. nih.gov

Recent research has also explored greener solvent options for SPPS. For example, triethyl phosphate (B84403) (TEP) has been investigated as a solvent for the synthesis of various peptides, including those containing Cys(Trt), using DIC/OxymaPure as the coupling reagents. researchgate.nettandfonline.com

Table 2: Common Coupling Reagents and their Applications in SPPS

| Coupling Reagent/System | Class | Key Features |

| DCC/HOBt | Carbodiimide | Popular and cost-effective, but the urea (B33335) byproduct can be difficult to remove. bachem.comchempep.com |

| DIC/HOBt or DIC/OxymaPure | Carbodiimide | The urea byproduct is more soluble, making it suitable for automated SPPS. bachem.com Recommended for minimizing racemization of Fmoc-Cys(Trt)-OH. bachem.com |

| HBTU/HOBt | Uronium Salt | Highly efficient and widely used in automated SPPS. chempep.com |

| COMU | Uronium Salt | Incorporates OxymaPure, making it a safer alternative to HOBt-based reagents with comparable efficiency to HATU. bachem.com |

This table provides a summary of common coupling reagents and is not exhaustive.

During the coupling steps of SPPS, several side reactions can occur, with epimerization being a primary concern, especially for cysteine residues. Epimerization is the change in the stereochemical configuration at the α-carbon of the amino acid, leading to the formation of a D-amino acid from an L-amino acid. nih.gov

The choice of coupling reagent, base, and reaction conditions significantly impacts the extent of epimerization. Phosphonium (B103445) and uronium salt-based reagents, while efficient, are known to cause considerable racemization of cysteine derivatives when used with strong bases like DIEA. nih.gov To mitigate this, weaker bases such as 2,4,6-trimethylpyridine (B116444) (TMP) have been recommended, although this can sometimes lead to lower coupling efficiency. nih.gov

Studies have shown that for Fmoc-Cys(Trt)-OH, the level of epimerization can be substantial, especially in microwave-assisted SPPS at elevated temperatures. nih.gov For instance, one study reported that while Fmoc-Cys(Trt)-OH led to significant racemization (10.9% at 50°C and 26.6% at 80°C) in microwave-assisted SPPS, other protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) showed a significant reduction in racemization under the same conditions. nih.gov

Another strategy to minimize epimerization during the coupling of Fmoc-Cys(Trt)-OH is to use carbodiimide-based methods without the presence of a base, which has been shown to be effective even at elevated temperatures. google.com

Beyond epimerization, another potential side reaction during the Fmoc-based SPPS of C-terminal cysteine peptides is the formation of a 3-(1-piperidinyl)alanine residue. thieme-connect.de This is thought to occur via a base-catalyzed β-elimination of the protected sulfur, followed by the addition of piperidine (B6355638) (the base used for Fmoc deprotection). The use of the sterically hindered 2-chlorotrityl resin has been shown to almost completely avoid this side reaction. thieme-connect.de

Coupling Reagents and Conditions (e.g., HBTU/HOBt, DIC/OxymaPure)

Fmoc Deprotection Steps

In the widely utilized Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the temporary Nα-Fmoc protecting group is selectively removed at each cycle to allow for the sequential addition of amino acids to the growing peptide chain. peptide.com This deprotection step is fundamental to the success of the synthesis.

The standard and most common method for Fmoc group removal involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). iris-biotech.dewikipedia.org A 20% solution of piperidine in DMF is frequently employed, which rapidly cleaves the Fmoc group via a β-elimination mechanism. wikipedia.orgresearchgate.net The reaction is generally fast, with an approximate half-life of the Fmoc group being only six seconds in this solution. wikipedia.org

The choice of solvent is crucial, as polar media like DMF or N-methylpyrrolidone (NMP) accelerate the deprotection process compared to less polar solvents such as dichloromethane (DCM). researchgate.net The liberated dibenzofulvene byproduct is scavenged by the excess piperidine, forming a stable adduct that can be easily washed away. researchgate.netscielo.org.mx

While 20% piperidine in DMF is standard, other concentrations and conditions have also been reported, such as 30% piperidine in DMF for 10 minutes or 23% piperidine in NMP for 10 minutes. researchgate.netscholaris.ca In instances where piperidine use is restricted or leads to side reactions, alternative non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other amines like 4-methylpiperidine (B120128) have been successfully used. iris-biotech.depeptide.com

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Piperidine | 20% | DMF | 5-10 min | iris-biotech.dewikipedia.orgresearchgate.net |

| Piperidine | 30% | DMF | 10 min | researchgate.netscholaris.ca |

| Piperidine | 23% | NMP | 10 min | researchgate.netscholaris.ca |

| DBU | 1% (with 5% piperazine, 1% formic acid) | DMF | Not specified | wikipedia.org |

| 4-Methylpiperidine | Not specified | DMF | Not specified | iris-biotech.de |

Ensuring the complete removal of the Fmoc group is critical for the successful addition of the next amino acid and to avoid the formation of deletion peptide sequences. peptide.com The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive qualitative method used to detect the presence of free primary amines on the solid support, which indicates a successful deprotection. chempep.comfiveable.me

The test involves taking a small sample of the resin-bound peptide and treating it with a solution of ninhydrin. fiveable.me If free primary amines are present, a characteristic intense blue or purple color develops upon heating. chempep.comfiveable.meembrapa.br A negative result (the resin and solution remain colorless or yellow) signifies that the deprotection is incomplete, and the deprotection step should be repeated. chempep.com The Kaiser test is widely used to monitor the progress of both deprotection and coupling steps throughout the synthesis. fiveable.meresearchgate.net It is important to note that the Kaiser test is less reliable for secondary amines, such as proline at the N-terminus, which may produce a less intense brownish-red color. peptide.comchempep.com

Table 2: Kaiser Test Reagents and Interpretation

| Reagent Component | Purpose | Positive Result (Primary Amine) | Negative Result |

|---|---|---|---|

| Ninhydrin in ethanol | Reacts with primary amines | Intense blue/purple color | Colorless to light yellow |

| Phenol in ethanol | Facilitates the reaction | ||

| Potassium cyanide in pyridine | Catalyst |

Reagents and Conditions (e.g., Piperidine in DMF)

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. This compound is also a key component in these strategies. sci-hub.sersc.org

Fragment condensation is a powerful solution-phase strategy where smaller, protected peptide segments are synthesized independently and then coupled together to form the final, larger peptide. google.commdpi.com This approach can be more efficient for long sequences by minimizing the cumulative error of multiple single amino acid additions. This compound can be incorporated into a C-terminal peptide fragment. sci-hub.se For example, a dipeptide fragment like H-Pro-Cys(Trt)-NH2 can be synthesized and then coupled with another peptide segment in solution. sci-hub.se This strategy is particularly useful in the convergent synthesis of complex peptides, where different fragments are prepared in parallel and then combined. google.com

The formation of the peptide bond between fragments in solution requires the activation of the C-terminal carboxyl group of one fragment for reaction with the N-terminal amine of the other. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, especially racemization. americanpeptidesociety.orgbachem.com

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. americanpeptidesociety.orgpeptide.com Phosphonium and aminium salt-based reagents like BOP, PyBOP, HBTU, and HATU are also highly effective, particularly for difficult couplings. bachem.comsigmaaldrich.com

The choice of solvent is also crucial for the success of solution-phase coupling. Polar aprotic solvents such as DMF, NMP, and dichloromethane (DCM) are frequently used as they effectively dissolve the peptide fragments and reagents. iris-biotech.de For instance, the coupling of a dipeptide containing this compound has been successfully performed in methylene (B1212753) chloride. sci-hub.se

Table 3: Common Coupling Agents for Solution-Phase Synthesis

| Reagent Class | Examples | Additives | Common Solvents |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | DMF, DCM, NMP |

| Phosphonium Salts | BOP, PyBOP, PyAOP | NMM, DIPEA | DMF, NMP |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | NMM, DIPEA | DMF, NMP |

Fragment Condensation Strategies

Role of Trityl Protecting Group in Orthogonal Protection Schemes

Orthogonal protection strategies are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.comacs.org This enables complex chemical manipulations, such as the formation of multiple, specific disulfide bonds or side-chain modifications. The trityl (Trt) group protecting the sulfhydryl side chain of cysteine plays a pivotal role in these schemes. mdpi.comnih.gov

The Trt group is highly acid-labile and can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.govsigmaaldrich.com This lability contrasts with the base-lability of the Fmoc group and the stability of other side-chain protecting groups (e.g., tBu, Acm) under these respective conditions. peptide.commdpi.com

This orthogonality allows for a directed approach to disulfide bond formation. For example, a peptide can be synthesized with two pairs of cysteines, one pair protected with Trt and the other with a more stable group like acetamidomethyl (Acm). nih.gov The Trt groups can be selectively removed on-resin or in solution to form the first disulfide bond, leaving the Acm-protected cysteines intact for a subsequent, separate oxidation step to form a second disulfide bridge. nih.govnih.gov This level of control is essential for synthesizing complex, multi-cyclic peptides like conotoxins. nih.gov The Trt group's compatibility with Fmoc-based synthesis makes this compound an invaluable tool for creating structurally defined peptides. sigmaaldrich.com

Differential Lability and Selective Deprotection

The principle of differential lability refers to the ability to remove one protecting group under specific conditions while others remain intact. This concept is crucial for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. The trityl group is an acid-labile protecting group, meaning it is cleaved under acidic conditions. researchgate.netpeptide.commdpi.com The stability of the trityl cation formed during cleavage is a key factor in its lability. sigmaaldrich.com

The S-trityl group is readily removed by treatment with trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (TIS) or triethylsilane (TES) to prevent the reattachment of the trityl cation to the deprotected thiol group. bachem.comsigmaaldrich.com This standard cleavage cocktail is a hallmark of the final deprotection step in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.combachem.com

The concept of "graduated lability" is elegantly demonstrated when comparing the S-trityl group to other trityl-based protecting groups, such as the 4-methoxytrityl (Mmt) group. The Mmt group is significantly more acid-labile than the Trt group. peptide.comcblpatras.gr For instance, the Mmt group can be selectively cleaved using a mild solution of 1% TFA in dichloromethane (DCM), conditions under which the S-Trt group remains largely stable. peptide.comcblpatras.gr This difference in lability allows for the selective deprotection of a Cys(Mmt) residue while a Cys(Trt) residue in the same peptide sequence remains protected, enabling the controlled, sequential formation of disulfide bridges. bachem.comresearchgate.net

Table 1: Graduated Lability of Trityl-Based Protecting Groups

| Protecting Group | Chemical Structure | Cleavage Conditions for Selective Deprotection | Relative Lability |

| Trityl (Trt) | Triphenylmethyl | High concentration of TFA (e.g., 95%) bachem.com | Less Labile |

| 4-Methoxytrityl (Mmt) | (4-Methoxyphenyl)diphenylmethyl | 1% TFA in DCM peptide.comcblpatras.gr | More Labile |

This table illustrates the different conditions required for the selective removal of Trityl and Methoxytrityl protecting groups, highlighting the principle of graduated lability.

Research findings have demonstrated the successful application of this differential lability in the synthesis of complex peptides. For example, in the synthesis of conotoxins, which often contain multiple disulfide bonds, the combination of Cys(Trt) and Cys(Mmt) allows for a directed disulfide bond formation strategy. researchgate.netnih.gov

Compatibility with Other Protecting Groups (e.g., Boc, Fmoc, Acm, Mmt, SIT)

The versatility of this compound is further underscored by its compatibility with a wide array of other protecting groups commonly employed in peptide synthesis. This orthogonality is essential for the design of complex synthetic routes.

Fmoc and Boc Strategies: The S-trityl group is fully compatible with the base-labile Nα-Fmoc protecting group, making Fmoc-Cys(Trt)-OH a standard building block in Fmoc-SPPS. sigmaaldrich.combachem.com The Trt group is stable to the piperidine solutions used for Fmoc removal. In the context of Boc-SPPS, where the Nα-Boc group is removed with moderate acid (like TFA), the S-Trityl group is generally removed during the final cleavage step with strong acids like HF or TFMSA, though its primary utility is seen in Fmoc strategies. bachem.comthieme-connect.de

Acm (Acetamidomethyl): The Acm group is a thiol protecting group that is stable to the acidic conditions used to remove the Trt group. bachem.comrsc.org It is typically removed using reagents like mercury(II) acetate (B1210297) or iodine. nih.govpeptide.com This orthogonality allows for a strategy where a Cys(Trt) residue can be deprotected and involved in a disulfide bond, while a Cys(Acm) residue remains protected. The Acm group can then be removed in a subsequent step to form a second disulfide bond. nih.govrsc.org Recent studies have also shown that N-chlorosuccinimide (NCS) can be used for the on-resin removal of Acm in the presence of a Trt group, further expanding the synthetic possibilities. mdpi.com

Mmt (4-Methoxytrityl): As discussed previously, the different acid lability of Trt and Mmt makes them a compatible pair for selective deprotection. peptide.comcblpatras.griris-biotech.de A Cys(Mmt) residue can be deprotected on-resin with dilute acid, allowing for modification or cyclization, while the Cys(Trt) group remains intact until the final cleavage. cblpatras.gr

SIT (sec-Isoamyl mercaptan): The SIT group is a disulfide-based protecting group that is removed under reducing conditions, for example, with dithiothreitol (B142953) (DTT). researchgate.netiris-biotech.de It is stable to the acidic conditions used to cleave the Trt group. This orthogonality makes the Trt/SIT pair valuable for the synthesis of peptides with multiple disulfide bonds. A disulfide bond can be formed from the Cys(Trt) residues after acid cleavage, and a second disulfide can be formed from the Cys(SIT) residues after reduction. researchgate.netresearchgate.net Notably, SIT-protected peptides have been reported to show less racemization in some instances compared to Trt-protected peptides. researchgate.netresearchgate.net

Table 2: Compatibility of S-Trityl with Other Cysteine Protecting Groups

| Protecting Group | Removal Condition | Orthogonal to Trt? | Basis of Orthogonality |

| Boc | Strong Acid (HF, TFMSA) | No (Both Acid Labile) | N/A |

| Fmoc | Base (e.g., Piperidine) | Yes | Different chemical lability (Acid vs. Base) |

| Acm | Hg(OAc)₂, I₂, NCS | Yes | Different chemical lability (Acid vs. Oxidation/Heavy Metal) mdpi.comnih.govrsc.org |

| Mmt | Dilute Acid (e.g., 1% TFA) | Yes (Graduated Lability) | Differential acid stability peptide.comcblpatras.gr |

| SIT | Reducing Agents (e.g., DTT) | Yes | Different chemical lability (Acid vs. Reduction) researchgate.netiris-biotech.de |

This interactive table summarizes the compatibility of the S-Trityl protecting group with other common protecting groups used in peptide synthesis, detailing the basis for their orthogonal use.

The strategic selection of these protecting group combinations, with this compound as a key component, provides peptide chemists with a powerful toolkit for the synthesis of structurally complex and biologically active peptides.

Cleavage and Deprotection Strategies for Peptides Containing Cys Trt Nh2

Acidolytic Cleavage of Peptides from Solid Support and Trt Deprotection

The simultaneous cleavage of the peptide from the resin and the removal of the acid-labile trityl (Trt) protecting group from the cysteine residue is typically accomplished using strong acid, most commonly trifluoroacetic acid (TFA). peptide.com This process is a critical juncture in solid-phase peptide synthesis (SPPS), where the fully assembled, protected peptide is liberated and deprotected to yield the final product.

Cleavage Cocktails and Scavengers

The cleavage of peptides from the solid support and the removal of protecting groups are most often performed simultaneously using a cleavage cocktail. rsc.org This cocktail is typically composed of trifluoroacetic acid (TFA), water, and various scavengers. rsc.org

During acidolytic cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. thermofisher.com These electrophilic species can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired modifications. peptide.com Scavengers are nucleophilic reagents added to the cleavage mixture to trap these reactive cations, thereby preventing side reactions and ensuring the integrity of the final peptide. thermofisher.com The choice of scavengers is dictated by the amino acid composition of the peptide. thermofisher.com

A variety of scavengers are employed to mitigate specific side reactions. Some of the most common scavengers and their functions are detailed in the table below.

| Scavenger | Target Reactive Species & Function | References |

| Triisopropylsilane (B1312306) (TIS) | A reducing agent that effectively scavenges electrophilic species generated from the deprotection of groups like Boc, Pbf, tert-butyl, and trityl. It is particularly useful in preventing the reattachment of the trityl group to cysteine. | wpmucdn.comnih.gov |

| 1,2-Ethanedithiol (EDT) | An excellent scavenger for tert-butyl cations. It also aids in the removal of the trityl protecting group from cysteine and is effective in preventing the acid-catalyzed oxidation of tryptophan residues. | thermofisher.com |

| Water (H2O) | Often included in cleavage cocktails to act as a scavenger for tert-butyl cations. This is especially important when the peptide contains residues like aspartic acid, glutamic acid, serine, threonine, and tyrosine, which are often protected with tert-butyl groups. | wpmucdn.com |

| Thioanisole (B89551) | A scavenger that can be used to prevent modifications to Cys(t-Bu) and Cys(S-tBu) during TFA cleavage. | thermofisher.com |

| Phenol | Included in some scavenger mixtures to prevent certain side reactions. | thermofisher.com |

A popular "odorless" cleavage cocktail, Reagent B, utilizes triisopropylsilane in place of the more pungent scavengers like ethanedithiol and thioanisole. peptide.com This reagent is particularly effective for peptides containing trityl-protected residues. peptide.com For peptides containing sensitive residues like cysteine, methionine, tryptophan, and tyrosine, Reagent K (TFA/water/phenol/thioanisole/EDT) is often used as a general cleavage reagent. peptide.com

Role of Scavengers in Preventing Side Reactions

Optimization of Cleavage Conditions (e.g., TFA Concentration, Reaction Time)

The efficiency of cleavage and deprotection is influenced by several factors, including the concentration of TFA and the duration of the reaction.

TFA Concentration: High concentrations of TFA, typically around 95%, are commonly used for the cleavage of peptides from most solid supports and for the removal of most side-chain protecting groups. thermofisher.comthermofisher.com However, for very acid-sensitive resins, a two-stage procedure with a lower initial TFA concentration (e.g., 10% TFA in DCM) may be employed to first detach the peptide, followed by a higher concentration for complete deprotection. Some protocols suggest that the trityl group can be removed with much lower concentrations of TFA, even as low as 1%, although this is not a universally adopted practice. researchgate.net

Reaction Time: A standard reaction time for cleavage and deprotection is typically 1 to 2.5 hours at room temperature. thermofisher.compeptide.com However, peptides with multiple arginine residues may require longer deprotection times. peptide.com For some protocols, reaction times as short as 30 minutes have been reported. researchgate.net Optimization of reaction time is crucial; prolonged exposure to strong acid can lead to side reactions, while insufficient time will result in incomplete deprotection. acs.org Monitoring the removal of protecting groups by HPLC can be a valuable tool for optimizing cleavage conditions.

Mechanisms of Trityl Group Removal and Thiol Generation

The removal of the trityl (Trt) protecting group from the cysteine thiol is an acid-catalyzed process that proceeds through the formation of a stable carbocation.

Carbocation Formation and Scavenging

The deprotection of the trityl group with a Brønsted acid, such as TFA, begins with the protonation of the ether oxygen linking the trityl group to the sulfur atom of cysteine. total-synthesis.com This protonation weakens the C-S bond, leading to its fragmentation and the formation of the deprotected thiol group and a highly stable trityl cation. total-synthesis.com The deep yellow color often observed during the cleavage of peptides containing Trt-protected residues is due to this trityl carbocation chromophore. thermofisher.com

This reaction is reversible, and the liberated trityl cation can reattach to the free sulfhydryl group of the deprotected cysteine. thermofisher.comacs.org To drive the equilibrium towards the deprotected thiol, scavengers are essential. acs.org These scavengers, such as TIS and EDT, are nucleophiles that react with and "trap" the trityl carbocation, preventing its re-addition to the peptide. thermofisher.comnih.gov TIS, for instance, donates a hydride to the carbocation in an irreversible reaction, effectively removing it from the reaction mixture. nih.gov

Prevention of Side Products (e.g., Alkylation, Oxidation)

The global deprotection of a peptide containing a Cys(Trt)-NH₂ terminus via strong acid treatment, typically with Trifluoroacetic acid (TFA), is a critical step that requires careful management to prevent the formation of undesired side products. During this process, highly reactive cationic species, primarily the trityl cation from the Cys protecting group and tert-butyl cations from other side-chain protecting groups (e.g., Boc, OtBu), are liberated. These electrophilic species can subsequently modify nucleophilic residues within the peptide sequence, with the newly deprotected cysteine thiol being particularly susceptible. The two most prominent side reactions are S-alkylation and oxidation. biotage.com

Prevention of S-Alkylation

S-alkylation of the cysteine thiol is a significant side reaction where the nucleophilic sulfur atom is attacked by carbocations generated during cleavage. The most common issue is S-tert-butylation, resulting from the reaction of the cysteine thiol with tert-butyl (tBu) cations released from common protecting groups like Boc (on Lys or Trp) or tBu esters (on Asp or Glu). acs.org This modification adds a +56 Da mass to the desired peptide, complicating purification. Additionally, fragmentation of certain resin linkers, such as those on Wang-type resins, can generate other alkylating species. peptide.com

To mitigate alkylation, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail. chempep.com These scavengers act by trapping the reactive carbocations before they can react with the peptide.

Silanes: Hindered hydrosilanes, such as Triisopropylsilane (TIS) and Triethylsilane (TES), are highly effective and widely used scavengers. researchgate.net They irreversibly reduce the stable trityl and tert-butyl cations to their inert hydrocarbon forms (e.g., triphenylmethane), thus preventing S-alkylation. sigmaaldrich.com A standard "odorless" cleavage cocktail for many sequences is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

Thiols and Thioethers: Thiol-based scavengers like 1,2-Ethanedithiol (EDT) are excellent at trapping t-butyl cations. sigmaaldrich.com Thioanisole is another common scavenger that can be used. researchgate.net However, care must be taken as thioanisole has been reported to potentially promote the premature removal of other acid-labile cysteine protecting groups. chempep.com

Research has focused on optimizing scavenger cocktails to minimize S-tert-butylation. A study on a linear somatostatin (B550006) analogue containing Cys(Trt) systematically evaluated the effect of adding a third scavenger to the common TFA/TIS/H₂O mixture. The results demonstrated that the addition of various scavengers could significantly reduce the formation of the S-tert-butylated side product. acs.org

| Scavenger Added (5%) to TFA/TIS/H₂O (90:2.5:2.5) | S-t-Butylated Peptide (% Area by HPLC) | Reference |

|---|---|---|

| None (Control) | 15.7 | acs.org |

| Dithiothreitol (B142953) (DTT) | 1.5 | acs.org |

| Thioanisole | 2.8 | acs.org |

| Triphenylphosphine (PPh₃) | 3.5 | acs.org |

| 1,4-Benzenedimethanethiol (BDMT) | 3.8 | acs.org |

| m-Cresol | 4.5 | acs.org |

| Dimethyl Sulfide (DMS) | 5.0 | acs.org |

| Anisole | 5.5 | acs.org |

The data indicates that disulfide-reducing agents like DTT were particularly effective in suppressing this side reaction. acs.org Further optimization in the same study led to a two-step cleavage protocol that nearly eliminated the S-tert-butylation side product. acs.orgfigshare.com

Prevention of Oxidation

The sulfhydryl group of a deprotected cysteine is highly susceptible to oxidation, which can occur upon exposure to air during and after the cleavage procedure. biotage.com This can lead to the formation of undesired intermolecular disulfide bonds, resulting in peptide dimers or oligomers, or intramolecular disulfide bonds in peptides containing multiple cysteine residues. thermofisher.com Further oxidation to sulfenic, sulfinic, or sulfonic acids is also possible. biotage.com

To prevent these oxidative side reactions, reducing agents are typically included in the cleavage cocktail to maintain a reducing environment.

1,2-Ethanedithiol (EDT): Besides being an efficient carbocation scavenger, EDT is a primary choice for keeping cysteine residues in their reduced state during cleavage. biotage.comsigmaaldrich.com Its inclusion in cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) is standard for complex peptides containing Cys, Met, or Trp. researchgate.net

Dithiothreitol (DTT): As a strong reducing agent, DTT is also effective at preventing disulfide bond formation. thermofisher.com

The choice of scavenger is critical and depends on the desired final state of the peptide. While TIS is primarily a cation scavenger, some research has shown it can also act as a reducing agent for certain S-protecting groups and, unexpectedly, may promote disulfide formation under specific conditions. nih.gov Therefore, for obtaining a free-thiol cysteine peptide, a thiol-based scavenger like EDT is highly recommended. biotage.comsigmaaldrich.com

| Cleavage Cocktail | Composition (v/v) | Primary Application Notes for Cys(Trt) | Reference |

|---|---|---|---|

| Standard (Odorless) | TFA / TIS / H₂O (95:2.5:2.5) | Effective at scavenging Trt and tBu cations. May not be sufficient to prevent oxidation without a dedicated reducing agent. | |

| Reagent B (Odorless) | TFA / Phenol / H₂O / TIS (88:5:5:2) | TIS is used to scavenge cations from Trt groups. Does not prevent oxidation of sensitive residues. | peptide.com |

| Standard with EDT | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | Combines cation scavenging (TIS) with a reducing environment (EDT) to prevent both alkylation and oxidation. | biotage.com |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for complex peptides. EDT prevents oxidation and helps scavenge cations. | researchgate.net |

Regioselective Disulfide Bond Formation in Cysteine Containing Peptides

Strategies for Controlled Disulfide Bridging

The precise construction of disulfide bridges in peptides containing multiple cysteine residues is a significant challenge. issuu.com Chemists have developed several strategies to control this process, ensuring that the correct cysteine pairs are linked. researchgate.net

Sequential Deprotection and Cyclization

A primary strategy for achieving regioselective disulfide bond formation is the sequential deprotection of cysteine residues followed by controlled oxidation. researchgate.net This method relies on the use of different thiol-protecting groups with varying lability. For instance, in the synthesis of a peptide with two disulfide bonds, the cysteine pairs can be protected with groups that can be removed under distinct conditions. bachem.com

One common approach involves using the trityl (Trt) group, which is labile to trifluoroacetic acid (TFA), in combination with the acetamidomethyl (Acm) group. bachem.comresearchgate.net The Trt groups can be selectively removed first, allowing for the formation of the initial disulfide bond through oxidation. bachem.com Subsequently, the Acm groups are removed under different conditions to form the second disulfide bridge. bachem.com This stepwise process ensures the correct pairing of cysteine residues. researchgate.net The order of disulfide bond formation can be crucial to the success of the synthesis, with the "smaller cycle" often being formed first. bachem.com

Thiol-Disulfide Interchange Mechanisms

Thiol-disulfide interchange is a chemical reaction where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide bond. researchgate.netlibretexts.org This process is fundamental to the formation and rearrangement of disulfide bonds in proteins and synthetic peptides. researchgate.netnih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion acts as the nucleophile. researchgate.net The rate of this reaction is pH-dependent, as alkaline conditions favor the deprotonation of thiols to the more reactive thiolate anions. researchgate.net

The concept of "orthogonality" in peptide synthesis refers to the use of protecting groups that can be removed chemoselectively without affecting each other. issuu.com This principle is paramount for the regioselective formation of multiple disulfide bonds. researchgate.netresearchgate.net A powerful combination of orthogonal protecting groups for cysteine is the trityl (Trt) group and the sec-isoamyl mercaptan (SIT) group. acs.orgresearchgate.net

The Trt group is acid-labile and can be removed with a low concentration of TFA. acs.orgcsic.es In contrast, the SIT group is stable to these conditions but can be removed by mild reducing agents. acs.org This orthogonality allows for a chemoselective disulfide formation through a thiol-disulfide interchange mechanism. acs.org In a typical strategy, one pair of cysteines is protected with Trt and another with SIT. acs.org During global deprotection, the Trt group is removed, exposing a free thiol. This thiol then attacks the sulfur atom of the SIT-protected cysteine, leading to the formation of the desired disulfide bridge and the release of sec-isoamyl mercaptan. acs.org This method has been successfully applied to the synthesis of complex peptides like conotoxin and linaclotide. researchgate.net

Challenges in Multi-Cystine Peptide Synthesis and H-Cys(Trt)-NH2 Contributions

The synthesis of peptides containing multiple disulfide bonds, known as multi-cystine peptides, presents significant hurdles. issuu.com The primary challenge lies in controlling the connectivity of the disulfide bridges to obtain the desired isomer in high purity and yield. issuu.com

Avoiding Mispairing and Unwanted Isomers

When multiple cysteine residues are deprotected simultaneously, a mixture of disulfide isomers can form, a phenomenon known as mispairing or disulfide scrambling. rapidnovor.comneb.com This leads to a complex mixture of products that are often difficult to separate, resulting in low yields of the target peptide. google.com The use of this compound, which provides a cysteine residue with a selectively removable protecting group, is a key component in strategies designed to prevent this mispairing. bachem.com By employing an orthogonal protection strategy, where different cysteine pairs are protected with groups of varying lability, chemists can direct the formation of disulfide bonds in a stepwise and controlled manner, thus avoiding the generation of unwanted isomers. bachem.comresearchgate.net For example, the combination of Trt with other protecting groups like Acm or Mmt allows for the sequential formation of disulfide bonds. issuu.combachem.com

Oxidation Conditions for Disulfide Formation (e.g., Air Oxidation, Iodine)

The formation of the disulfide bond from two free thiol groups is an oxidation reaction. libretexts.org Various methods are employed to achieve this transformation, each with its own advantages and disadvantages.

Air oxidation is a mild and straightforward method where the deprotected peptide is dissolved at a low concentration and stirred in the presence of atmospheric oxygen, often at a slightly alkaline pH (7.5-8.0). bachem.comijpsi.org While this method avoids harsh reagents and minimizes side reactions, it can be very slow, sometimes taking days to complete. ijpsi.org

Iodine oxidation is a much faster method. It involves treating the peptide with a solution of iodine, which rapidly oxidizes the thiol groups to form a disulfide bond. nih.gov This method is often used for the oxidation of S-Acm protected cysteine residues. bachem.com However, iodine is a strong oxidant and can lead to side reactions, particularly with sensitive amino acid residues like tryptophan and tyrosine. ijpsi.org The choice of solvent is crucial to minimize these side reactions.

The use of this compound is compatible with both of these oxidation methods. After the selective removal of the Trt group with mild acid, the resulting free thiol can be oxidized to form the disulfide bond using either air or iodine, depending on the specific requirements of the synthetic strategy and the presence of other sensitive functional groups in the peptide sequence.

Advanced Synthetic Transformations and Derivatizations Involving H Cys Trt Nh2

Incorporation into Complex Peptide Architectures

H-Cys(Trt)-NH2 and its N-terminally protected analogues, such as Fmoc-Cys(Trt)-NH2, are instrumental in modern peptide chemistry, particularly for assembling peptides with challenging or non-canonical structures. The trityl group provides robust protection for the cysteine thiol during standard Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comissuu.com Its removal is typically achieved during the final cleavage from the resin with trifluoroacetic acid (TFA), often in the presence of silane (B1218182) scavengers like triisopropylsilane (B1312306) (TIS) to prevent the reattachment of the trityl cation. issuu.comsigmaaldrich.com

The synthesis of cyclic peptides often relies on the formation of a covalent bridge between two points in a linear precursor. This compound is a key component in strategies aimed at forming cyclic peptides via a disulfide bond. In this approach, two Cys(Trt) residues are incorporated into the linear peptide sequence. After assembling the full-length peptide, the trityl groups are removed, and the resulting free thiols are oxidized to form an intramolecular disulfide bridge, thereby cyclizing the peptide. bachem.com This method is favored for its efficiency and the stability of the resulting disulfide bond, which often imparts conformational rigidity and enhanced biological activity to the peptide. rsc.org

Research has demonstrated the utility of Cys(Trt) building blocks in the synthesis of various cyclic peptides:

Melanocortin Analogues: Solution-phase synthesis of the potent melanocortin analogue Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2 has been developed using protected amino acid fragments, including those derived from Cys(Trt). google.com

Arginine-Tryptophan Rich Peptides: H-Cys(Trt)-2-Cl-Trt resin has been used as the starting point for the solid-phase synthesis of cyclic peptides containing repeating tryptophan and arginine residues, such as c[C(WR)4C]. chapman.edu Cyclization was achieved through disulfide bond formation after cleavage and deprotection. chapman.edu

Thioether-Linked Peptides: A synthetic strategy for a cyclic octapeptide, featuring a challenging thioether linkage between the N-terminus and a cysteine residue, utilized H-Pro-Cys(Trt)-NH2 as a key dipeptide fragment in a solution-phase approach. sci-hub.se

Table 1: Examples of Cyclic Peptides Synthesized Using Cys(Trt) Building Blocks

| Cyclic Peptide | Key Cysteine Building Block | Synthesis Strategy | Application/Significance | Reference(s) |

|---|---|---|---|---|

| Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH₂ | Protected Cys(Trt) derivatives | Solution-phase fragment condensation | Potent melanocortin receptor ligand | google.com |

| c[C(WR)₄C] | H-Cys(Trt)-2-Cl-Trt resin | Fmoc/tBu solid-phase peptide synthesis (SPPS) | Study of molecular transporter properties | chapman.edu |

| Cyclic Octapeptide with Thioether Bridge | H-Pro-Cys(Trt)-NH₂ | Solution-phase synthesis with isostearyl-mixed anhydrides | Model for synthesizing complex cyclic structures with N-methyl amino acids | sci-hub.se |

| Oxytocin (B344502) | Fmoc-Cys(Trt)-OH and Fmoc-Cys(SIT)-OH | SPPS with orthogonal deprotection | Chemoselective disulfide formation | csic.es |

Table 2: Key Step in the Synthesis of a Sterically Hindered Peptide using an H-Cys(Trt)-NH₂ Derivative

| Step | Reactants | Coupling Method | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Fragment Condensation | Hexapeptide-COOH and H-Pro-Cys(Trt)-NH₂ | Isostearyl-mixed anhydride (B1165640) (ISTA-Cl) | Protected linear octapeptide | The condensation was completed efficiently within 2 hours, overcoming the steric challenges associated with N-methylated peptides. | sci-hub.se |

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by thioether cross-links (lanthionine bridges). While direct synthesis of lantibiotics using this compound is not prominently documented, the underlying chemistry of forming thioether linkages is relevant. The synthesis of a model cyclic peptide with a thioether bond formed between the N-terminus and a cysteine residue highlights the potential of using protected cysteine derivatives for constructing such bridges. sci-hub.se The trityl-protected thiol is a stable precursor that, upon deprotection, can react with an appropriate electrophile to form the thioether linkage, mimicking the structure of a lanthionine (B1674491) bridge. The versatility of the Cys(Trt) group also extends to the synthesis of other modified peptides, such as lipoconjugates, where the deprotected thiol can be functionalized with lipidic moieties to enhance biological interactions. abmole.com

Peptides with N-Methyl Amino Acids

Solid-Phase Photochemical C-S Bond Cleavage

While the trityl group is most commonly cleaved under acidic conditions, research has explored alternative methods, including photochemical cleavage. The conventional acid-labile trityl protecting group can be removed from caged nucleosides with approximately 10% quantum efficiency upon irradiation at 254 nm. acs.org This suggests a potential light-based deprotection strategy for Cys(Trt)-containing peptides, offering an orthogonal release mechanism to acidolysis.

A more direct application involves the cleavage of the carbon-sulfur (C-S) bond itself. A study by Sucholeiki in 1994 demonstrated the solid-phase photochemical C-S bond cleavage of thioethers. rapp-polymere.com In this approach, a molecule is anchored to a solid support via a thioether linkage, which can be formed using a cysteine derivative. Subsequent irradiation with light can cleave this bond, releasing the molecule from the resin. rapp-polymere.com This method provides a novel route for the solid-phase synthesis and release of non-peptide molecules, where this compound or related structures could serve as the initial anchor point to the resin. rapp-polymere.com

Applications in Bioconjugation and Chemical Modification

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. The cysteine thiol is a uniquely reactive functional group that is frequently exploited for site-specific bioconjugation due to its relative rarity in proteins and its distinct nucleophilicity. ub.edu this compound serves as an excellent precursor for this purpose. smolecule.comchemimpex.com After a peptide is synthesized, the trityl group can be selectively cleaved to reveal a single, reactive thiol group. This thiol can then be targeted with thiol-specific reagents, such as maleimides or α-haloacetyl derivatives, to conjugate other molecules like fluorescent dyes, polyethylene (B3416737) glycol (PEG), or therapeutic agents. ub.edurcsi.com This regioselective modification is crucial for creating homogeneous and well-defined bioconjugates. ub.edu

Beyond conjugation, the protected cysteine derivative is also used in the study of redox biology to modify specific cysteine residues in proteins, allowing researchers to explore protein function and interactions. chemimpex.com The ability to selectively protect and then release the thiol group under mild conditions makes it a valuable tool in chemical biology. chemimpex.com

Research on Analogues and Derivatives of this compound

Significant research has been conducted on analogues of this compound, most notably S-trityl-L-cysteine (STLC), which features a C-terminal carboxylic acid instead of an amide. STLC was identified as a potent and specific inhibitor of the human mitotic kinesin Eg5, a motor protein essential for forming the bipolar mitotic spindle during cell division. nih.govresearchgate.net Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer chemotherapy. researchgate.net

Extensive structure-activity relationship (SAR) studies have been performed to develop more potent STLC analogues. researchgate.netacs.org These studies revealed that the free terminal amino and carboxyl groups of STLC are crucial for binding to the Eg5 protein. nih.gov However, the zwitterionic nature of STLC leads to poor solubility, complicating its clinical development. nih.gov Modifications to the core STLC structure have led to several important findings:

Improved Eg5 Inhibitors: Optimization of the trityl group and other parts of the molecule has produced derivatives with significantly improved potency (Kiapp < 10 nM) and compelling in vivo antitumor activity in lung cancer xenograft models. acs.orgnih.gov

Repurposing the Scaffold: In an effort to overcome the solubility issues and explore new biological activities, researchers modified the amino and carboxyl groups of STLC. nih.gov This led to the discovery that certain STLC derivatives are effective inhibitors of Sirtuin 2 (SIRT2), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase implicated in cancer. nih.govresearchgate.net This work represents a successful "repurposing" of the STLC scaffold to a new biological target. nih.gov Compounds such as STC4 and STC11 showed significant SIRT2 inhibition with IC50 values in the micromolar range. nih.govresearchgate.net

Table 3: Biological Activity of S-Trityl-L-cysteine (STLC) Analogues and Derivatives

| Compound | Structural Modification from STLC | Biological Target | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| S-trityl-L-cysteine (STLC) | Parent compound (free carboxylate) | Mitotic Kinesin Eg5 | ~500 nM | abmole.comresearchgate.net |

| STLC Derivative (unnamed) | Triphenylbutanamine analogue | Mitotic Kinesin Eg5 | < 10 nM (Kiapp) | acs.org |

| STC4 | N- and C-terminus derivatized | SIRT2 | 10.8 ± 1.9 µM | nih.govresearchgate.net |

| STC11 | N- and C-terminus derivatized | SIRT2 | 9.5 ± 1.2 µM | nih.govresearchgate.net |

Compound Index

Isotope-Labeled Derivatives (e.g., 13C, 15N, D-labeled)

The synthesis of isotope-labeled this compound is crucial for a variety of applications, including metabolic flux analysis, protein structure determination by nuclear magnetic resonance (NMR) spectroscopy, and as internal standards for quantitative mass spectrometry. medchemexpress.commedchemexpress.comckisotopes.com The introduction of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (D or ²H) into the molecule allows for the precise tracking and quantification of peptides and proteins. scispace.com

The most direct synthetic route to labeled this compound involves the use of commercially available, pre-labeled precursors. Specifically, N-α-Fmoc-S-trityl-L-cysteine is available with various isotopic labeling patterns. isotope.comisotope.com For instance, L-Cysteine-N-Fmoc, S-trityl (¹³C₃, 99%; ¹⁵N, 99%) and L-Cysteine-N-Fmoc, S-trityl (3,3-D₂, 98%) are key starting materials. isotope.comisotope.com

The general synthesis proceeds from these labeled Fmoc-protected building blocks. The first step involves the amidation of the carboxylic acid. A common method is to activate the carboxyl group of the Fmoc-Cys(Trt)-OH derivative with a coupling agent like carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF), followed by reaction with ammonia (B1221849) to form the amide, yielding Fmoc-Cys(Trt)-NH2. google.com The final step is the removal of the temporary Fmoc protecting group from the α-amino function. This is typically achieved by treatment with a mild base, such as piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to liberate the free amine and yield the final product, isotope-labeled this compound. google.com

This pathway ensures that the isotopic labels incorporated in the cysteine backbone are retained throughout the synthesis, providing the desired labeled compound for advanced research applications.

Table 1: Examples of Isotope-Labeled Cysteine Derivatives Relevant to this compound Synthesis

Novel Cysteine Protecting Groups

In peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), the choice of protecting group for the highly reactive thiol side chain of cysteine is critical. d-nb.info The trityl (Trt) group is a widely used, acid-labile protecting group for this purpose. researchgate.netrsc.org this compound and its N-acylated derivatives, such as Fmoc-Cys(Trt)-OH, are standard reagents in Fmoc-based SPPS. d-nb.infosigmaaldrich.com The Trt group is valued for its stability under the basic conditions required for Fmoc group removal while being easily cleaved with moderately acidic solutions like trifluoroacetic acid (TFA) during the final deprotection step. sigmaaldrich.comresearchgate.net

However, the use of Fmoc-Cys(Trt)-OH is associated with a significant drawback: a high propensity for racemization during the base-mediated activation/coupling steps of peptide synthesis. nih.govcapes.gov.brnih.gov Studies have shown that coupling Fmoc-Cys(Trt)-OH using common phosphonium (B103445) or uronium reagents in the presence of a base like diisopropylethylamine (DIEA) can lead to considerable epimerization. nih.govcapes.gov.br For instance, one study reported racemization levels of 10.9% at 50°C and as high as 26.6% at 80°C with microwave-assisted heating. nih.gov

This major limitation has driven extensive research into novel cysteine protecting groups that offer greater chiral stability while maintaining compatibility with Fmoc-SPPS protocols. This compound or its derivatives are frequently used as a benchmark in these studies to evaluate the performance of new protecting groups. d-nb.infonih.gov Several alternatives have been developed to mitigate the racemization issue and offer different orthogonality.

Key alternative protecting groups include:

Diphenylmethyl (Dpm): An alternative acid-labile group that provides greater protection against racemization compared to Trt. It is stable to the 1-3% TFA sometimes used for on-resin manipulations but is removed with 95% TFA. sigmaaldrich.com

Tetrahydropyranyl (Thp): This group has shown superior performance in reducing both racemization and other side reactions. Racemization during coupling was found to be only 0.74% for Fmoc-Cys(Thp)-OH, compared to 3.3% for Fmoc-Cys(Trt)-OH under similar conditions. sigmaaldrich.comresearchgate.net

4-Methoxybenzyl (MBom): Specifically designed to have electron-donating properties, this group significantly reduces racemization. In a comparative study, Fmoc-Cys(MBom)-OH led to only 1.3% racemization under microwave heating at 80°C, a stark contrast to the 26.6% observed with Fmoc-Cys(Trt)-OH. nih.gov

S-tert-butyl (StBu) and Sec-isoamyl mercaptan (SIT): These are disulfide-based protecting groups that are labile to reducing agents, offering an orthogonal deprotection strategy compared to the acid-labile Trt group. d-nb.info This is particularly useful in the regioselective synthesis of peptides with multiple disulfide bonds. d-nb.info

The ongoing development in this area highlights the central role of S-trityl cysteine derivatives as a foundational, albeit imperfect, tool that stimulates the innovation of more robust and efficient methods in peptide science.

Table 2: Comparison of Trityl with Alternative Cysteine Protecting Groups

Future Directions and Emerging Research Trends

Green Chemistry Approaches in SPPS with H-Cys(Trt)-NH2

A major drawback of traditional SPPS has been its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and the large volumes of waste generated. sci-hub.setandfonline.comresearchgate.net Green chemistry initiatives seek to mitigate this environmental impact through the adoption of safer solvents and waste reduction protocols.

The search for viable, green alternatives to conventional SPPS solvents is an active area of research. polypeptide.com Solvents are integral to the SPPS process, accounting for the vast majority of the mass of waste products. tandfonline.com An ideal green solvent should be non-toxic, biodegradable, and effective at dissolving reagents and swelling the resin support. tandfonline.comresearchgate.net

Recent studies have identified several promising green solvents and solvent systems:

Triethyl Phosphate (B84403) (TEP): TEP is highlighted as a non-toxic, non-carcinogenic, and biodegradable solvent with a low viscosity suitable for SPPS. tandfonline.comresearchgate.nettandfonline.com While it can dissolve many Fmoc-protected amino acids, derivatives with the trityl (Trt) group, such as Fmoc-Cys(Trt)-OH, exhibit poor solubility (≤ 0.1 M). tandfonline.comtandfonline.com This challenge can be overcome by using mixtures of TEP with other green solvents like N-butylpyrrolidone (NBP). tandfonline.comtandfonline.com A TEP-DMSO binary mixture has also been shown to be effective, resulting in low racemization for peptides containing Cys(Trt). tandfonline.com

N-butylpyrrolidinone (NBP): Also known as TamiSolve™ NxG, NBP has been investigated as a green alternative to DMF. polypeptide.com A notable advantage of NBP is its ability to stabilize Fmoc-Cys(Trt)-OH in the presence of the coupling additive Oxyma, a situation where significant decomposition occurs in DMF. polypeptide.com

Green Solvent Mixtures: Researchers have explored binary mixtures of green solvents to fine-tune properties like polarity and viscosity. tandfonline.com Mixtures such as Cyrene/diethyl carbonate have been tested for their ability to dissolve common reagents, including Fmoc-Cys(Trt)-OH, with the DIC/Oxyma Pure coupling system proving most effective. unibo.it

Beyond solvent replacement, significant waste reduction is being achieved through process optimization. A key innovation is the development of "wash-free" SPPS protocols. researchgate.net By using a volatile base for Fmoc deprotection that can be removed by evaporation and headspace gas flushing, the numerous solvent-intensive washing steps between coupling and deprotection cycles can be completely eliminated. researchgate.net This approach has been shown to reduce waste by as much as 95%. researchgate.net

| Green Solvent/System | Key Advantage for Cys(Trt) Chemistry | Limitation/Consideration | Reference |

|---|---|---|---|

| Triethyl Phosphate (TEP) | Non-toxic, biodegradable, low viscosity. | Poor solubility of Fmoc-Cys(Trt)-OH alone; requires co-solvents like NBP or DMSO. | tandfonline.comtandfonline.comtandfonline.com |

| N-butylpyrrolidinone (NBP) | Improves stability of Fmoc-Cys(Trt)-OH/Oxyma compared to DMF. | Higher cost as a standalone solvent. | polypeptide.com |

| TEP-DMSO (3:1) | Enables synthesis with low racemization for Cys(Trt)-containing peptides at room temperature. | Binary system requires careful management of solvent ratios. | tandfonline.com |

| DMSO/BuOAc | Demonstrated low racemization for Fmoc-L-Cys(Trt)-OH coupling, even at elevated temperatures. | Binary system requires validation for specific sequences. | unifi.it |

| "Wash-Free" Protocols | Drastically reduces solvent waste (up to 95%) by eliminating wash steps. | Requires specialized equipment capable of microwave heating and headspace flushing. | researchgate.net |

Automation and High-Throughput Synthesis

The foundational principles of SPPS, which involve anchoring a peptide to a solid support, are inherently conducive to automation. peptide.com Modern advancements in automated peptide synthesizers, particularly those incorporating microwave energy, have dramatically accelerated the synthesis of complex peptides, including those containing this compound. cnr.itigz.ch

High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) utilizes microwave heating to drive coupling and deprotection reactions to completion much faster than at room temperature. igz.ch For instance, coupling reactions at 90°C can significantly reduce synthesis times. cnr.itigz.ch This technology is now used in hundreds of laboratories and is a cornerstone of high-throughput peptide production. igz.ch Automated synthesizers like the Liberty Blue™ are designed to perform these rapid cycles, enabling the production of peptides up to 89 amino acids in length with high purity and reduced waste. researchgate.netigz.ch

The application of these automated methods to cysteine-containing peptides has required careful optimization. The use of carbodiimide-based coupling chemistry (e.g., DIC/Oxyma) at elevated temperatures has been shown to overcome previously reported issues such as the epimerization of cysteine residues, which can be problematic under basic coupling conditions. unifi.itigz.ch The synthesis of the drug Eptifibatide, a cyclic heptapeptide, has been successfully optimized using a fully automated, microwave-assisted process starting with a resin-bound Cys(Trt) residue. cnr.it Such automated protocols, which can be completed in a single reactor, are scalable and suitable for cGMP (current Good Manufacturing Practice) production. cnr.it

Computational and Mechanistic Studies

A deeper understanding of the chemical mechanisms and potential side reactions in SPPS is crucial for optimizing the synthesis of peptides incorporating this compound. Research in this area combines experimental analysis with computational modeling to predict and mitigate undesirable outcomes.